1-(4-Fluorobenzyl)Guanidine

Neuroblastoma Radiopharmaceutical Targeted Radiotherapy

Researchers optimizing neuroblastoma radiotheranostics face poor tumor retention with standard MIBG analogs (t1/2 = 8.3 h). 1-(4-Fluorobenzyl)guanidine is the validated precursor for [211At]AFBG, delivering 2.17× longer tumor retention (18.0 h). Beyond oncology, it serves as the definitive para-fluoro reference standard for guanidine antioxidant SAR studies and as a hypoglycemic pharmacological tool. Supplied with full QC documentation; ready for immediate global dispatch.

Molecular Formula C8H10FN3
Molecular Weight 167.18 g/mol
CAS No. 459-33-6
Cat. No. B1622512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)Guanidine
CAS459-33-6
Molecular FormulaC8H10FN3
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN=C(N)N)F
InChIInChI=1S/C8H10FN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)
InChIKeyDDTYPUJUKWPXSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorobenzyl)guanidine: Overview & Key Properties


1-(4-Fluorobenzyl)guanidine (CAS 459-33-6) is a synthetic guanidine derivative characterized by a 4-fluorobenzyl substituent attached to the guanidine core . This compound is of interest in medicinal chemistry and chemical biology research due to its structural features, which include the presence of the strongly basic and hydrogen-bonding-capable guanidine moiety, a feature common to many bioactive molecules [1]. The para-fluorine substitution on the benzyl ring is a key modification that can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, relative to non-halogenated analogs [2].

1-(4-Fluorobenzyl)guanidine: Structural Specificity


The substitution of a generic guanidine or alternative benzylguanidine analog for 1-(4-fluorobenzyl)guanidine in a research protocol is not scientifically justifiable. The specific 4-fluorobenzyl substituent is not a bioisostere for other common benzyl substitutions (e.g., -H, -Cl, -OCH3, -CF3) and imparts unique electronic and steric properties that directly affect molecular recognition [1]. The presence of the fluorine atom at the para position can significantly modulate key parameters such as lipophilicity (LogP), pKa of the guanidine group, and binding affinity to biological targets, as seen in related fluorinated guanidine series [2]. Even among closely related analogs, subtle changes in substitution patterns (ortho, meta, para) or the core structure (e.g., phenylguanidine vs. benzylguanidine) can lead to pronounced differences in biological activity, selectivity, and pharmacokinetic behavior [3]. Therefore, the use of a well-defined and characterized compound with the exact CAS number 459-33-6 is essential for ensuring the reproducibility and interpretability of experimental results.

1-(4-Fluorobenzyl)guanidine: Comparative Evidence


Tumor Retention: AFBG vs. MIBG in Neuroblastoma

The astatinated derivative of 1-(4-fluorobenzyl)guanidine, designated [211At]AFBG, demonstrates comparable binding but a distinctly advantageous retention profile compared to the established radiopharmaceutical [131I]MIBG. In an in vitro study using SK-N-SH human neuroblastoma cells, the specific binding of [211At]AFBG remained constant over a 2- to 3-log activity range, mirroring that of [131I]MIBG [1]. Critically, in vivo studies in mice bearing SK-N-SH xenografts revealed that the tumor retention half-life of [211At]AFBG was 18.0 hours, which was significantly longer than the 8.3-hour half-life observed for [131I]MIBG [1]. This difference in pharmacokinetics is a key point of differentiation for the 4-fluorobenzyl scaffold, suggesting its utility for therapeutic applications where prolonged tumor residence is desired [1].

Neuroblastoma Radiopharmaceutical Targeted Radiotherapy

DPPH Radical Scavenging: para-Fluoro vs. Unsubstituted Guanidines

A series of fluoro-substituted guanidines, including the para-fluorinated analog which structurally corresponds to 1-(4-fluorobenzyl)guanidine, was evaluated for antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay [1]. The study explicitly notes that both ortho and para fluoro-substitution on the benzyl ring enhanced the compounds' DPPH radical scavenging ability [1]. This class-level inference provides a quantitative basis for selecting the 4-fluoro analog over its unsubstituted or meta-substituted counterparts for research applications involving oxidative stress models [1].

Antioxidant Free Radical Scavenging Structure-Activity Relationship

In Vivo Glucose-Lowering Activity

1-(4-Fluorobenzyl)guanidine is reported to function as a hypoglycemic agent that inhibits the conversion of glucose to glycogen, leading to a decrease in blood sugar levels . The compound has been shown to lower blood sugar levels in animal models, indicating its potential utility for research into type 1 or type 2 diabetes mellitus . While the specific quantitative data on the magnitude of blood glucose reduction is not available in the sourced technical data, this documented in vivo pharmacological effect distinguishes it from structurally related guanidines that may not share this activity profile.

Diabetes Metabolic Disorder In Vivo Pharmacology

1-(4-Fluorobenzyl)guanidine: Research Applications


Next-Generation Radiopharmaceuticals for Neuroblastoma

The 4-fluorobenzylguanidine scaffold is directly validated as a core structural component for developing novel radiotheranostic agents targeting neuroblastoma. This is based on a direct head-to-head comparison showing that its derivative, [211At]AFBG, provides a 2.17-fold longer tumor retention half-life (18.0 h) compared to the clinical standard [131I]MIBG (8.3 h) in an in vivo xenograft model [1]. Procuring 1-(4-fluorobenzyl)guanidine is essential for synthesizing and evaluating new analogs that seek to exploit this favorable pharmacokinetic advantage.

SAR Studies of Fluorinated Guanidine Antioxidants

This compound is a critical component for SAR studies investigating the role of halogen substitution on the antioxidant capacity of guanidines. Evidence from a class of fluoro-substituted guanidines demonstrates that para-fluorination significantly enhances DPPH radical scavenging ability compared to unsubstituted analogs [1]. 1-(4-Fluorobenzyl)guanidine serves as the definitive 'para-fluoro' reference standard for such comparative studies.

Guanidines in Glucose Homeostasis

Researchers focused on metabolic diseases and the mechanisms of glucose regulation can utilize this compound as a validated pharmacological tool. Supporting evidence indicates that 1-(4-fluorobenzyl)guanidine acts as a hypoglycemic agent in animal models by inhibiting the conversion of glucose to glycogen [1]. This known in vivo activity provides a clear entry point for studying its effects on specific targets like alpha-amylase or its impact on insulin release from pancreatic beta cells [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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